molecular formula C25H31N5O2 B10917131 6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917131
M. Wt: 433.5 g/mol
InChI Key: MYKWCCVBQMEYKI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

    Substitution Reactions: Introduction of the cyclopropyl and piperidyl groups via substitution reactions.

    Coupling Reactions: Use of coupling reactions to attach the methoxyphenyl group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[3,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but may differ in their functional groups and substituents. The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-{4-[(1-METHYL-2-PIPERIDYL)METHOXY]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct biological properties and reactivity.

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[4-[(1-methylpiperidin-2-yl)methoxy]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H31N5O2/c1-16-23-21(14-22(17-7-8-17)27-24(23)30(3)28-16)25(31)26-18-9-11-20(12-10-18)32-15-19-6-4-5-13-29(19)2/h9-12,14,17,19H,4-8,13,15H2,1-3H3,(H,26,31)

InChI Key

MYKWCCVBQMEYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OCC5CCCCN5C)C

Origin of Product

United States

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